molecular formula C18H23N5O3S B11245864 4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Cat. No.: B11245864
M. Wt: 389.5 g/mol
InChI Key: FOXBXQNEHGMYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 4-{6-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the pyridazine core. One common synthetic route includes the reaction of a substituted pyridazine with a benzenesulfonyl chloride in the presence of a base to form the benzenesulfonyl-pyridazine intermediate . This intermediate is then reacted with piperazine to introduce the piperazine moiety. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-{6-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized derivatives with altered pharmacological properties.

Mechanism of Action

The mechanism of action of 4-{6-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity . The piperazine moiety can enhance the compound’s binding affinity to certain biological targets, while the morpholine ring may contribute to its overall stability and bioavailability . These interactions can lead to various pharmacological effects, such as antimicrobial, anti-inflammatory, and anticancer activities.

Comparison with Similar Compounds

4-{6-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE can be compared with other pyridazine derivatives, such as:

The uniqueness of 4-{6-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE lies in its combination of functional groups, which confer a broad spectrum of biological activities and make it a versatile compound for scientific research.

Properties

Molecular Formula

C18H23N5O3S

Molecular Weight

389.5 g/mol

IUPAC Name

4-[6-[4-(benzenesulfonyl)piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C18H23N5O3S/c24-27(25,16-4-2-1-3-5-16)23-10-8-21(9-11-23)17-6-7-18(20-19-17)22-12-14-26-15-13-22/h1-7H,8-15H2

InChI Key

FOXBXQNEHGMYIB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.